N-Hexadecyltrifluoroacetamide
Description
N-Hexadecyltrifluoroacetamide (C₁₈H₃₄F₃NO) is a fluorinated amide compound characterized by a 16-carbon alkyl chain (hexadecyl group) linked to a trifluoroacetamide moiety. Its structure combines the hydrophobic properties of the long alkyl chain with the electron-withdrawing trifluoromethyl group, enhancing thermal stability and resistance to hydrolysis compared to non-fluorinated analogs.
Properties
Molecular Formula |
C18H34F3NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-hexadecylacetamide |
InChI |
InChI=1S/C18H34F3NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17(23)18(19,20)21/h2-16H2,1H3,(H,22,23) |
InChI Key |
BSBDOZVBTYWNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Hexadecyltrifluoroacetamide belongs to a broader class of alkyl amides and fluorinated surfactants. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Analogues
a) N-Hexadecylacetamide (C₁₈H₃₇NO)
- Key Differences : Lacks the trifluoromethyl group, resulting in reduced electronegativity and lower thermal stability.
- Applications: Used in lubricants and non-ionic surfactants but less effective in high-temperature or acidic environments compared to fluorinated versions.
b) Nonadecafluorodecanoic Acid (PFDA, C₁₀HF₁₉O₂)
- Key Differences : A perfluoroalkyl carboxylic acid (PFAS) with full fluorination, making it highly persistent in the environment.
- Regulatory Status : Classified as a Substance of Very High Concern (SVHC) by ECHA due to bioaccumulation and toxicity .
- Environmental Impact : Detected in Arctic environments, highlighting its global distribution .
c) Hexyl Acetate (C₈H₁₆O₂)
- Applications : Primarily used as a solvent or fragrance component, unlike the fluorinated amide’s niche industrial roles .
Physicochemical Properties
| Property | This compound | N-Hexadecylacetamide | PFDA | Hexyl Acetate |
|---|---|---|---|---|
| Molecular Weight | 361.47 g/mol | 283.50 g/mol | 514.08 g/mol | 144.21 g/mol |
| Functional Group | Trifluoroacetamide | Acetamide | Carboxylic acid | Ester |
| Fluorination | Partial (CF₃) | None | Full (C₁₀F₁₉) | None |
| Hydrophobicity | High | Moderate | Extremely High | Low |
| Environmental Persistence | Moderate (amide hydrolysis possible) | Low | Very High | Low (rapid hydrolysis) |
Research Findings
- Degradation Pathways : Unlike PFAS, which resist breakdown, the amide group in this compound may hydrolyze under acidic or enzymatic conditions, reducing environmental persistence .
- Thermal Stability: The trifluoroacetamide group enhances stability up to 200°C, outperforming non-fluorinated analogs like N-Hexadecylacetamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
